molecular formula C11H9ClN2O2 B11871476 Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B11871476
M. Wt: 236.65 g/mol
InChI Key: VOEATPFZUYWIFB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a benzoate moiety, which is further substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate is unique due to the presence of both the chlorine atom and the pyrazole ring, which confer specific chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 3-chloro-4-pyrazol-1-ylbenzoate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,1H3

InChI Key

VOEATPFZUYWIFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Cl

Origin of Product

United States

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